AF10 -

AF10

Catalog Number: EVT-1534177
CAS Number:
Molecular Formula: C31H46N4O3S
Molecular Weight: 554.794
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AF10 is a novel selective and potent inhibitor of Sirtuin 2 (SIRT2), demonstrating broad cytotoxicity amongst cancer cell lines, but minimal toxicity in noncancerous cells.
Overview

AF10, also known as the AF10 gene, is a critical protein involved in various biological processes, particularly in the context of leukemogenesis. This gene is a partner of the Mixed-Lineage Leukemia (MLL) gene, which is frequently implicated in chromosomal translocations associated with acute myeloid leukemia and other hematological malignancies. The AF10 protein plays a significant role in chromatin regulation, influencing gene expression and cellular differentiation through its interactions with other proteins and DNA.

Source

AF10 was first identified as a partner gene of MLL through studies examining chromosomal rearrangements in leukemia patients. Research has shown that the AF10 protein can undergo rearrangements with multiple genes, leading to similar leukemic phenotypes. The protein's functionality has been extensively studied through biochemical and structural analyses, revealing its importance in chromatin-mediated gene regulation and its potential as a therapeutic target in leukemia treatment .

Classification

AF10 is classified as a transcriptional regulator and is part of the PHD-finger family of proteins. Its classification stems from its structural domains that mediate protein-protein interactions and its ability to bind to specific DNA motifs, influencing transcriptional activity within the nucleus.

Synthesis Analysis

Methods

The synthesis of AF10 primarily occurs through standard molecular biology techniques involving recombinant DNA technology. The gene can be cloned into expression vectors to produce the AF10 protein in various host systems, including bacteria and mammalian cells.

Technical Details

  1. Cloning: The AF10 gene is amplified using polymerase chain reaction (PCR) and cloned into an appropriate vector.
  2. Expression: The vector is transformed into host cells (e.g., Escherichia coli or HEK293 cells) for protein expression.
  3. Purification: The expressed protein is purified using affinity chromatography, often employing tags such as His-tags for easier isolation.
Molecular Structure Analysis

Structure

The molecular structure of AF10 includes several distinct domains:

  • PHD Finger: This domain is involved in recognizing specific histone modifications.
  • Zinc Knuckle: Facilitates interactions with other proteins.
  • AT-hook Motif: Binds to cruciform DNA structures.

Data

Crystallographic studies have provided insights into the three-dimensional structure of AF10, revealing that it folds into a compact module that recognizes specific amino acid sequences on histones, particularly histone H3 .

Chemical Reactions Analysis

Reactions

AF10 participates in several biochemical reactions:

  • Protein-Protein Interactions: It forms complexes with other proteins such as DOT1L, influencing histone methylation.
  • Chromatin Remodeling: AF10's binding to chromatin alters its structure, facilitating transcriptional activation or repression.

Technical Details

The interaction between AF10 and DOT1L has been characterized through co-immunoprecipitation assays and structural biology techniques like X-ray crystallography. These methods elucidate how AF10 stabilizes DOT1L at chromatin sites, promoting methylation of histone H3 at lysine 79 .

Mechanism of Action

Process

AF10 influences gene expression through several mechanisms:

  1. Binding to Chromatin: It recognizes specific histone modifications via its PHD finger.
  2. Recruitment of Co-factors: AF10 recruits additional transcriptional co-activators or repressors to target genes.
  3. Regulation of Enzymatic Activity: By stabilizing DOT1L, AF10 enhances the methylation activity on histones, impacting transcriptional outcomes.

Data

Studies have shown that mutations or alterations in the AF10 gene can lead to dysregulation of these processes, contributing to leukemogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 70 kDa.
  • Solubility: Generally soluble in aqueous buffers used for protein purification.

Chemical Properties

  • Stability: AF10 exhibits stability under physiological conditions but may require specific buffers for optimal activity during assays.
  • Reactivity: The presence of zinc fingers indicates potential reactivity with metal ions, which can affect its structural integrity.

Relevant data on these properties can be found in biochemical databases and experimental studies focusing on protein characterization .

Applications

Scientific Uses

AF10 has several important applications in scientific research:

  • Cancer Research: As a key player in leukemogenesis, understanding AF10's function can lead to novel therapeutic strategies against leukemia.
  • Epigenetics Studies: Its role in chromatin remodeling makes it a valuable target for studies aimed at understanding epigenetic regulation.
  • Biomarker Development: Alterations in AF10 expression levels may serve as biomarkers for certain types of leukemia.
Introduction to AF10 (MLLT10) in Molecular Oncology

Genetic and Epigenetic Foundations of AF10

The AF10 protein contains several functionally critical domains that position it as a versatile epigenetic modulator. The N-terminal PHD zinc knuckle-PHD module (PZP domain) enables chromatin recognition through multivalent binding to the histone H3 tail and nucleosomal DNA. Crucially, this domain discriminates between chromatin states by binding strongly to unmodified H3K27 but exhibiting markedly reduced affinity for H3K27me3-marked repressive chromatin. This binding preference directs AF10 to transcriptionally active genomic regions [4].

The OM-LZ (Octapeptide Motif-Leucine Zipper) domain mediates interactions with key epigenetic modifiers, most significantly DOT1L—the sole methyltransferase responsible for H3K79 mono-, di-, and trimethylation. This interaction is indispensable for AF10’s role in maintaining appropriate H3K79 methylation states across hematopoietic differentiation. During normal myeloid maturation, progressive conversion of H3K79me2 to H3K79me1 at HOXA gene loci coincides with transcriptional repression. Leukemogenic AF10 fusions disrupt this balance by enforcing persistent H3K79me2/me3 at HOXA genes, locking cells in an undifferentiated, proliferative state [1] [8].

Table 1: Functional Domains of AF10 (MLLT10) Protein

DomainStructureFunctionConsequence of Disruption
PZPPHD zinc knuckle-PHD moduleBinds unmodified H3K27; chromatin targetingLoss of chromatin localization; aberrant gene expression
OM-LZOctapeptide motif-Leucine zipperDOT1L recruitment; H3K79 methylationImpaired H3K79me2/me3 conversion; blocked differentiation
AT-hookDNA-binding motifMinor DNA interactionUnknown in leukemogenesis

AF10 fusion proteins consistently retain the OM-LZ domain but frequently lack or disrupt the PZP domain. Experimental restoration of an intact PZP domain in the CALM-AF10 fusion protein reverses leukemogenic potential by promoting nuclear localization and restoring chromatin association patterns. This demonstrates that the dissociation of AF10’s chromatin targeting and enzymatic effector functions represents a fundamental oncogenic mechanism [4].

Clinical Significance of AF10 in Hematologic Malignancies

AF10 fusions define a molecularly distinct and clinically aggressive subset of acute leukemias. Recent pediatric AML studies (n=2080) identified MLLT10 rearrangements in 6.1% (n=127) of cases. These patients exhibited drastically inferior outcomes compared to fusion-negative counterparts: 5-year event-free survival (EFS) of 18.6% versus 49% and overall survival (OS) of 38.2% versus 65.7%. Relapse risk reached 76% in fusion-positive patients versus 38.6% in controls. These outcomes persisted regardless of fusion partner, establishing MLLT10 rearrangements as independent high-risk markers [2].

The spectrum of fusion partners demonstrates partner-specific clinical and molecular features:

  • KMT2A::MLLT10: Predominant in AML (81.9% of MLLT10-fused cases), associated with HOXA dysregulation and DOT1L dependency
  • PICALM::MLLT10: Represents 10.2% of fusions, enriched in T-cell acute lymphoblastic leukemia (T-ALL) with early T-precursor (ETP) phenotype, exhibits DNA hypermethylation signatures
  • Other partners (DDX3X, TEC, DDX3Y, etc.): Collectively 7.9% of cases, demonstrate heterogeneous lineage involvement [2] [6]

Table 2: Clinical Features of Major AF10 Fusion Leukemias

Fusion TypeFrequencyCommon Lineage5-yr OSMolecular Signature
KMT2A::MLLT10~82%AML40.4%HOXA upregulation; DOT1L dependency
PICALM::MLLT10~10%T-ALL (ETP)27.6%DNA hypermethylation; BMI1 overexpression
X::MLLT10~8%Mixed27.6%Variable

Notably, PICALM::MLLT10 leukemias show distinct therapeutic vulnerabilities. These fusions drive overexpression of BMI1, a Polycomb Repressive Complex 1 component critical for sustaining leukemic self-renewal. Preclinical models demonstrate that genetic depletion of BMI1 or pharmacological inhibition with PTC-209/PTC-596 abrogates CALM-AF10-mediated transformation and prolongs survival in xenograft models, highlighting a promising therapeutic avenue [5].

Historical Overview of AF10 Translocations in Leukemogenesis

The initial characterization of AF10 emerged from cloning the t(10;11)(p14;q21) translocation in the U937 histiocytic lymphoma cell line in 1996. This revealed the in-frame fusion between CALM (Clathrin Assembly Lymphoid Myeloid) and AF10 genes, retaining nearly full-length CALM fused to the C-terminal portion of AF10. Subsequent clinical studies throughout the late 1990s and 2000s expanded the association of CALM-AF10 with high-risk acute leukemias, particularly noting its presence in T-ALL with γδ T-cell receptors or immature immunophenotypes and AML with monocytic features [4] [8].

Key milestones in understanding AF10 biology include:

  • Transgenic Model Development (2007): Murine models expressing CALM-AF10 demonstrated a 40-50% leukemia incidence with latency periods >9 months, confirming its leukemogenic potential. These models recapitulated the lineage heterogeneity observed in human disease, with leukemias displaying myeloid (MPO+, Mac1+, Gr1+) and/or lymphoid (CD3+, clonal TCR rearrangements) features. Critically, they revealed pre-leukemic abnormalities including impaired thymocyte differentiation and aberrant Hoxa gene upregulation—a hallmark conserved across AF10-rearranged leukemias [8].
  • Epigenetic Mechanism Elucidation (2010s): Research established that AF10 functions as a critical DOT1L cofactor. Structural studies demonstrated that leukemogenic fusions maintain the OM-LZ domain essential for DOT1L recruitment. The discovery that MLL-AF10 and CALM-AF10 fusions enforce H3K79me2/me3 at HOXA loci provided a unifying mechanism for the HOX dysregulation common to diverse leukemia fusion oncoproteins [1] [4].

  • Therapeutic Vulnerability Identification (2020s): Landmark studies revealed that AF10-rearranged leukemias exhibit specific dependencies:

  • DOT1L inhibition reverses abnormal H3K79 methylation and HOX expression in NUP98-NSD1 and MLL-fusion models
  • PICALM::MLLT10-driven BMI1 overexpression creates a targetable vulnerability using small-molecule inhibitorsThese findings positioned epigenetic therapies as promising strategies for these high-risk leukemias [1] [5].

Table 3: Compounds Targeting AF10 Fusion Pathways

CompoundTargetMechanismExperimental Context
DOT1L inhibitorsDOT1LReduce H3K79me2/me3; downregulate HOXANUP98-NSD1 and MLL-fusion models
PTC-209/PTC-596BMI1Degrade BMI1; impair self-renewalCALM-AF10 cell lines and xenografts
Menin inhibitorsMenin-KMT2ADisrupt KMT2A fusion complexesEarly-phase trials in KMT2A-rearranged AML

Properties

Product Name

AF10

IUPAC Name

Benzyl (S)-(6-(3-decylthioureido)-1-oxo-1-(phenylamino)hexan-2-yl)carbamate

Molecular Formula

C31H46N4O3S

Molecular Weight

554.794

InChI

InChI=1S/C31H46N4O3S/c1-2-3-4-5-6-7-8-16-23-32-30(39)33-24-17-15-22-28(29(36)34-27-20-13-10-14-21-27)35-31(37)38-25-26-18-11-9-12-19-26/h9-14,18-21,28H,2-8,15-17,22-25H2,1H3,(H,34,36)(H,35,37)(H2,32,33,39)/t28-/m0/s1

InChI Key

TVLUISYLQJEAGO-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(NCCCCCCCCCC)=S)C(NC2=CC=CC=C2)=O

Solubility

Soluble in DMSO

Synonyms

AF10; AF-10; AF 10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.